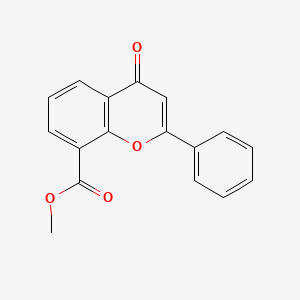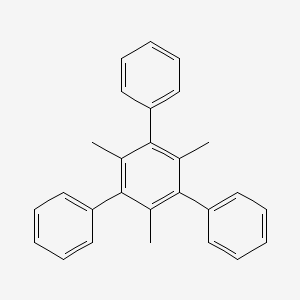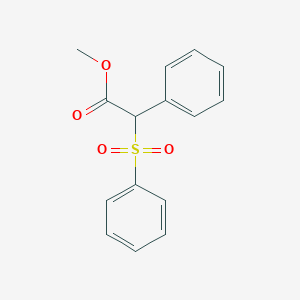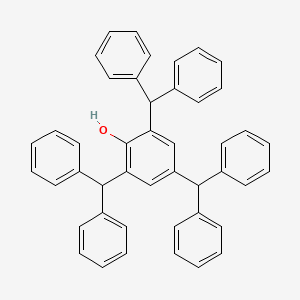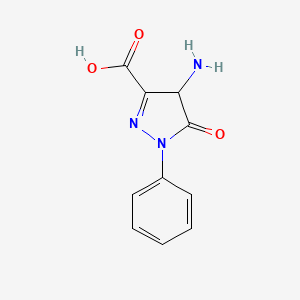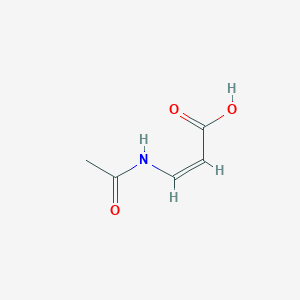
(Z)-3-acetamidoprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-acetamidoprop-2-enoic acid: is an organic compound characterized by the presence of an acetamido group attached to a prop-2-enoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize (Z)-3-acetamidoprop-2-enoic acid involves the amidation of (Z)-3-chloroprop-2-enoic acid with acetamide under basic conditions. The reaction typically requires a base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the amide bond.
Hydrolysis of Esters: Another approach involves the hydrolysis of (Z)-3-acetamidoprop-2-enoate esters. This method uses acidic or basic hydrolysis to convert the ester into the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale amidation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-3-acetamidoprop-2-enoic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (Z)-3-acetamidoprop-2-enoic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry:
Polymer Production: The compound is utilized in the production of specialty polymers with unique properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of (Z)-3-acetamidoprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the prop-2-enoic acid moiety can participate in various chemical interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
(E)-3-acetamidoprop-2-enoic acid: The geometric isomer of (Z)-3-acetamidoprop-2-enoic acid, differing in the spatial arrangement of the acetamido group.
3-acetamidopropanoic acid: Lacks the double bond present in this compound, resulting in different chemical properties.
N-acetylcysteine: Contains a similar acetamido group but is structurally distinct due to the presence of a thiol group.
Uniqueness:
Geometric Configuration: The (Z)-configuration imparts unique chemical and biological properties compared to its (E)-isomer.
Reactivity: The presence of both an acetamido group and a prop-2-enoic acid moiety allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
6627-63-0 |
|---|---|
分子式 |
C5H7NO3 |
分子量 |
129.11 g/mol |
IUPAC名 |
(Z)-3-acetamidoprop-2-enoic acid |
InChI |
InChI=1S/C5H7NO3/c1-4(7)6-3-2-5(8)9/h2-3H,1H3,(H,6,7)(H,8,9)/b3-2- |
InChIキー |
MWVBVDJUFFMLAR-IHWYPQMZSA-N |
異性体SMILES |
CC(=O)N/C=C\C(=O)O |
正規SMILES |
CC(=O)NC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



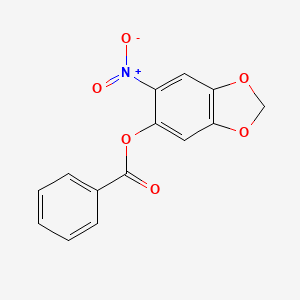

![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)

